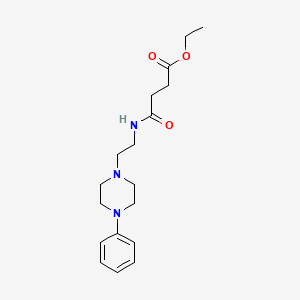
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the phenyl group attached to the piperazine ring enhances its potential interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.
Alkylation: The next step involves the alkylation of the piperazine intermediate with an appropriate alkyl halide, such as ethyl bromoacetate, to introduce the ethyl ester group.
Amidation: The final step is the amidation reaction, where the alkylated piperazine is reacted with an appropriate amine, such as butanoic acid, under dehydrating conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
科学的研究の応用
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: It is used in studies involving receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of other pharmacologically active molecules and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
類似化合物との比較
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate can be compared with other similar compounds, such as:
4-Phenylpiperazine Derivatives: These compounds share the piperazine ring structure and are used in various therapeutic applications.
Acetylcholinesterase Inhibitors: Compounds like donepezil and rivastigmine, which also inhibit acetylcholinesterase but differ in their chemical structure and pharmacokinetic properties.
Piperidine Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in the treatment of neurological disorders.
The uniqueness of this compound lies in its specific structural features that allow for selective binding to certain biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
特性
IUPAC Name |
ethyl 4-oxo-4-[2-(4-phenylpiperazin-1-yl)ethylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-24-18(23)9-8-17(22)19-10-11-20-12-14-21(15-13-20)16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERSBBITJCRLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2413605.png)
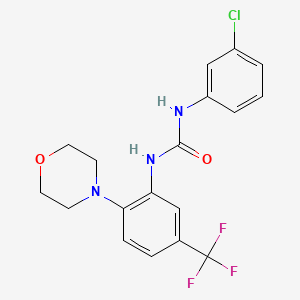
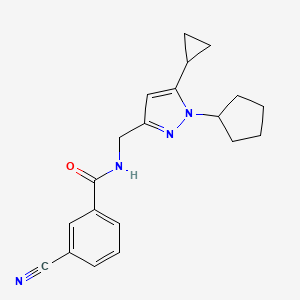
![2-(4-Fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2413611.png)
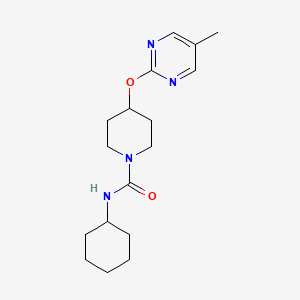
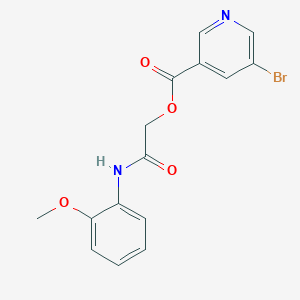
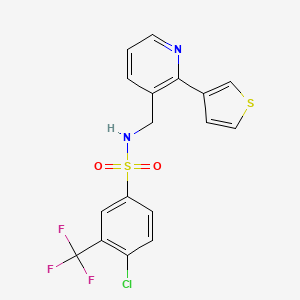
![[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2413619.png)
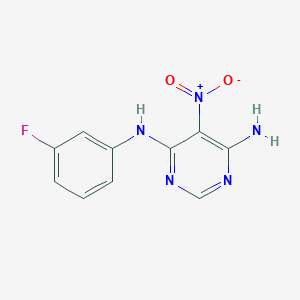
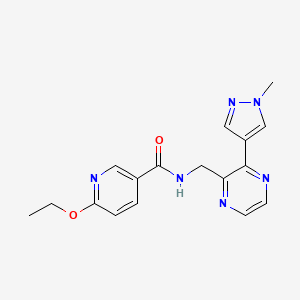
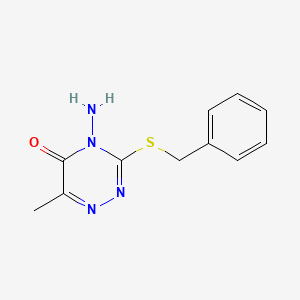
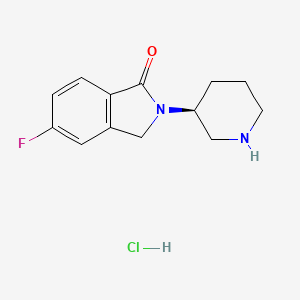
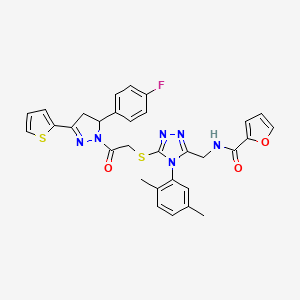
![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)
